molecular formula C15H18N2O4 B1336539 Boc-2-cyano-D-phenylalanine CAS No. 261380-28-3

Boc-2-cyano-D-phenylalanine

Cat. No. B1336539
M. Wt: 290.31 g/mol
InChI Key: AJHPGXZOIAYYDW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-cyano-D-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a cyano substituent. The Boc group is commonly used in peptide synthesis to protect the amine functionality, while the cyano group can impart unique electronic and structural properties to the molecule. Although the provided papers do not directly discuss Boc-2-cyano-D-phenylalanine, they do provide insights into the synthesis and properties of related Boc-protected phenylalanine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of Boc-protected phenylalanine derivatives is typically achieved through a series of chemical reactions that build the desired molecular structure while protecting functional groups that may interfere with the synthesis process. In the first paper, an efficient, stereodivergent, and enantioselective synthesis of N-Boc-beta-methylphenylalanine is described, starting from an enantiomerically pure epoxy alcohol and proceeding through oxidation, ring opening, and esterification steps . Although this synthesis does not directly pertain to Boc-2-cyano-D-phenylalanine, the methodologies used, such as protection of amino groups and stereodivergent synthesis, are relevant for the synthesis of a wide range of Boc-protected amino acids.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid. This group is bulky and can influence the overall conformation and reactivity of the molecule. The stereochemistry of the amino acid is also crucial, as it can affect the molecule's biological activity and its ability to participate in peptide bond formation during protein synthesis. The papers provided do not offer a direct analysis of the molecular structure of Boc-2-cyano-D-phenylalanine, but they do highlight the importance of stereochemistry and protecting groups in the molecular structure of Boc-protected amino acid derivatives .

Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of chemical reactions, depending on the functional groups present and the conditions applied. The first paper describes a sequence of reactions including mesylation, nucleophilic displacement, hydrogenolysis, and saponification to obtain different diastereomers of N-Boc-beta-methylphenylalanine . These reactions are indicative of the types of chemical transformations that Boc-protected amino acids can undergo, which may also be applicable to Boc-2-cyano-D-phenylalanine, particularly in the context of peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protecting groups and substituents present on the molecule. The Boc group, for example, increases the steric bulk and can affect the solubility and reactivity of the amino acid. The presence of a cyano group would contribute to the molecule's polarity and potentially its reactivity in nucleophilic addition reactions. The papers provided do not discuss the specific properties of Boc-2-cyano-D-phenylalanine, but they do suggest that the introduction of different protecting groups and substituents can significantly alter the properties of phenylalanine derivatives, which is relevant for the design and synthesis of peptides with specific characteristics .

Scientific Research Applications

Chemical Ligation and Peptide Synthesis

Boc-2-cyano-D-phenylalanine has been utilized in the field of peptide synthesis, particularly in native chemical ligation. This approach has been applied to synthesize complex peptides, demonstrating compatibility with various reactive side chains and the ability to ligate amino acids beyond glycine (Crich & Banerjee, 2007).

Biochemical Applications

In biochemical studies, derivatives of Boc-protected phenylalanine, such as photoactivatable analogues, have been explored for applications like misaminoacylation of tRNA, aiding in the study of protein synthesis and biological systems (Baldini et al., 1988).

Synthesis of β2,3-Amino Acids

Boc-2-cyano-D-phenylalanine is a valuable intermediate in the synthesis of β2,3-amino acids. It plays a crucial role in the enantiopure synthesis of these amino acids, which have diverse applications in medicinal and organic chemistry (Longobardo et al., 2015).

Studies on Molecular Conformation

Research involving Boc-protected phenylalanine oligomers has contributed to understanding molecular conformations in various solvent systems, particularly in studies using circular dichroism. This research is fundamental in comprehending peptide structures and behaviors (Peggion et al., 1974).

Development of Novel Peptide Analogues

The compound has been used in the synthesis of unique peptide analogues, such as α,α-disubstituted phosphonophenylalanine analogues. These analogues serve as tools in studying cellular signal transduction and offer potential in the development of therapeutic peptides (Oishi et al., 2004).

Polymer Chemistry

Boc-2-cyano-D-phenylalanine has applications in polymer chemistry, particularly in creating methacrylate polymers with amino acid moieties. These polymers have potential uses in drug delivery and other biomedical applications due to their controlled synthesis and pH responsiveness (Kumar et al., 2012).

Safety And Hazards

Boc-2-cyano-D-phenylalanine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding dust formation .

properties

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPGXZOIAYYDW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-cyano-D-phenylalanine

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